molecular formula C12H13NO3 B12831324 Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate

Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate

Cat. No.: B12831324
M. Wt: 219.24 g/mol
InChI Key: GHNRCTUDBZRJKL-UHFFFAOYSA-N
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Description

Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate is a heterocyclic compound belonging to the indolizine family Indolizines are known for their unique structural features and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate typically involves the reaction of 2-alkylpyridines with various reagents. One common method includes the oxidation of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another approach involves the reaction of ethyl-2-phenylacetate with ethane-1,2-diol and 3-phenylpropioaldehyde under metal and solvent-free conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted indolizines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine ring system can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate stands out due to its unique combination of the indolizine ring, hydroxymethyl group, and carboxylate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 7-(hydroxymethyl)indolizine-2-carboxylate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)10-6-11-5-9(8-14)3-4-13(11)7-10/h3-7,14H,2,8H2,1H3

InChI Key

GHNRCTUDBZRJKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=C1)CO

Origin of Product

United States

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